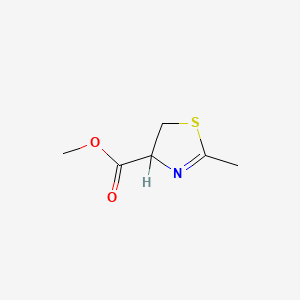

methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-4-7-5(3-10-4)6(8)9-2/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNYICVXEZMNSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CS1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948044 | |

| Record name | Methyl 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2519-89-3 | |

| Record name | Methyl (R)-4,5-dihydro-2-methylthiazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002519893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (R)-4,5-dihydro-2-methylthiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure ():

-

Reactants :

-

Methyl cysteinate hydrochloride (1.0 eq)

-

Acetonitrile (1.2 eq)

-

Sodium carbonate (2.0 eq) as base

-

-

Conditions :

-

Solvent: Dry methanol

-

Temperature: Reflux (80°C)

-

Duration: 12 hours

-

-

Workup :

-

Concentrate under reduced pressure.

-

Purify via silica gel chromatography (cyclohexane/ethyl acetate = 4:1).

-

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Temperature | 80°C |

| Solvent | Methanol |

| Base | Na₂CO₃ |

| Purification | Column chromatography |

| Purity | >95% () |

Mechanistic Insight : The base deprotonates methyl cysteinate to generate a thiolate, which attacks the electrophilic carbon of acetonitrile. Intramolecular cyclization forms the 4,5-dihydrothiazole ring, with subsequent esterification stabilizing the carboxylate group ().

Reduction of Thiazole Precursors

An alternative route involves the reduction of preformed thiazole derivatives. For example, methyl 2-methylthiazole-4-carboxylate can be hydrogenated to yield the dihydrothiazole.

Key Data:

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₄ |

| Solvent | Ethanol |

| Temperature | 0°C → rt |

| Reaction Time | 1 hour |

Limitations : Over-reduction to fully saturated thiazolidines is a potential side reaction, requiring careful stoichiometric control ().

Carboxylation of 4-Hydroxymethylthiazolines

A multi-step approach involves the oxidation of 4-hydroxymethyl intermediates followed by esterification.

Key Data:

| Step | Conditions |

|---|---|

| Reduction | NaBH₄, EtOH, 1 hour |

| Oxidation | 10% NaOH, reflux, 5 hours |

| Esterification | MeOH/HCl, rt, 12 hours |

Advantage : This method allows isolation of intermediates for quality control but is less efficient than direct cyclocondensation ().

Industrial-Scale Considerations

Patents highlight adaptations for large-scale production:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of thiazole compounds exhibit significant activity against various pathogens, including Mycobacterium tuberculosis. For instance, modifications of thiazole structures have led to the development of new anti-tubercular agents with promising efficacy profiles . The compound's structure allows it to interact effectively with biological targets, making it a candidate for further investigation in drug development.

Mechanism of Action

The mechanism by which thiazole derivatives exert their antimicrobial effects often involves the inhibition of key enzymes in bacterial metabolic pathways. For example, studies have shown that certain thiazole compounds inhibit the β-ketoacyl synthase enzyme involved in fatty acid synthesis in M. tuberculosis, leading to cell death . This highlights the potential for this compound to serve as a scaffold for designing novel antibiotics.

Agricultural Applications

Fungicidal Properties

Thiazole derivatives, including this compound, have been explored for their fungicidal properties. These compounds can inhibit fungal growth by disrupting cellular processes or by interfering with the synthesis of essential biomolecules . This application is particularly relevant in the development of agricultural fungicides aimed at protecting crops from fungal infections.

Plant Growth Regulation

Additionally, thiazole compounds are being investigated for their role as plant growth regulators. They can influence various physiological processes in plants, promoting growth and enhancing resistance to environmental stressors. This makes them valuable in agricultural formulations aimed at improving crop yield and resilience .

Biochemical Properties

Chemical Stability and Reactivity

this compound exhibits noteworthy chemical stability under various conditions, which is crucial for its application in both pharmaceuticals and agriculture. Its reactivity profile allows for modifications that can enhance its biological activity or tailor it for specific applications .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods that allow for the introduction of various substituents to modify its activity. The ability to create diverse derivatives opens avenues for optimizing its efficacy against specific pathogens or pests .

Case Studies

Mechanism of Action

The mechanism of action of Methyl ®-4,5-dihydro-2-methylthiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The trifluoromethyl (CF₃) group in the 4-trifluoromethylphenyl derivative enhances electrophilicity, improving binding to hydrophobic enzyme pockets .

- Methoxy groups (e.g., 3,4,5-trimethoxyphenyl) increase solubility and modulate antiproliferative activity in cancer cells .

Stereochemical Influence :

- The (4R,5S) configuration in methyl 5-methyl-2-(4-trifluoromethylphenyl)-4,5-dihydrothiazole-4-carboxylate is critical for enantioselective synthesis and target specificity .

Salt Forms :

Table 3: Bioactivity and Stability

Critical Insights :

- Anticancer Activity : Methoxy-substituted derivatives demonstrate potent cytotoxicity, likely due to enhanced membrane permeability and tubulin polymerization inhibition .

- Degradation Pathways : Methyl esters are prone to esterase-mediated hydrolysis in vivo, whereas sodium salts offer improved stability in aqueous media .

Biological Activity

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly as an inhibitor of metallo-β-lactamases (MBLs). This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring and a carboxylate group. Its molecular formula is , and it exhibits properties typical of thiazole derivatives, including potential antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds within the thiazole class exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, particularly those resistant to β-lactam antibiotics.

- Inhibition of Metallo-β-lactamases (MBLs) :

- A study identified several 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as novel MBL inhibitors. The structure-activity relationship showed that modifications at the 2-position significantly influenced inhibitory activity against MBLs like IMP-1 from Pseudomonas aeruginosa.

- For instance, compound 4 , which is structurally similar to this compound, demonstrated an IC50 value of 5.5 µM against IMP-1, indicating strong potential for overcoming β-lactam resistance .

| Compound | MBL Target | IC50 (µM) |

|---|---|---|

| 4 | IMP-1 | 5.5 |

| 10 | Bla2 | 4.9 |

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer properties. The presence of specific substituents on the thiazole ring can enhance cytotoxicity against various cancer cell lines.

- Cytotoxic Effects :

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 13 | A-431 | < Doxorubicin |

| 22 | HT29 | < Doxorubicin |

Structure-Activity Relationship (SAR)

The SAR studies highlight that the biological activity of this compound can be significantly influenced by:

- The nature of substituents at the 2-position.

- The presence of electron-donating or withdrawing groups.

- The overall steric and electronic environment around the thiazole ring.

For instance, substituents that enhance hydrophobic interactions or provide additional hydrogen bonding capabilities tend to improve inhibitory potency against both bacterial enzymes and cancer cells .

Case Studies

Several case studies have demonstrated the efficacy of thiazole derivatives in clinical settings:

-

Case Study on MBL Inhibition :

- A medicinal chemistry study synthesized various derivatives and tested their inhibitory effects against clinical isolates of Pseudomonas aeruginosa. The most active compounds were further evaluated for their ability to restore the efficacy of β-lactam antibiotics in resistant strains.

-

Anticancer Trials :

- Clinical evaluations involving thiazole derivatives have shown promising results in reducing tumor growth in preclinical models. Compounds similar to this compound were included in combination therapies to enhance overall treatment efficacy.

Q & A

Q. What are the established synthetic routes for methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate?

The compound is synthesized via cyclocondensation reactions. A typical route involves reacting methyl 2-bromoacetate with thiourea under basic conditions (e.g., NaOH or KOH) at reflux temperatures. The thiazole ring forms via nucleophilic substitution, followed by intramolecular cyclization. Purification is achieved via recrystallization or column chromatography . Key intermediates and side products should be monitored using thin-layer chromatography (TLC) or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the thiazole ring structure, methyl ester group ( ppm for COOCH), and dihydrothiazole protons ( ppm for SCH and NCH) .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak (e.g., m/z 187.05 for CHNOS) and fragmentation patterns.

- IR : Peaks at ~1700 cm (ester C=O) and ~1250 cm (C-S) confirm functional groups .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.

- HPLC-PDA : Monitor degradation products (e.g., hydrolysis of the ester group in acidic/basic conditions).

- Light exposure tests : UV-vis spectroscopy to detect photodegradation. Store in amber vials at –20°C under inert atmosphere for long-term stability .

Advanced Research Questions

Q. What computational methods predict reaction pathways for functionalizing the thiazole ring?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction energetics for sulfoxidation, alkylation, or acylation. ICReDD’s reaction path search methods integrate computed transition states with experimental validation to optimize conditions (e.g., mCPBA for sulfoxide formation) . Machine learning tools (e.g., Pistachio or Reaxys databases) prioritize feasible derivatives based on steric/electronic parameters .

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

Q. What strategies enable enantioselective synthesis of the (R)-configured dihydrothiazole?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce stereochemistry at C4. Chiral HPLC (Chiralpak IA column) or circular dichroism (CD) confirms enantiomeric excess (>90% ee) .

Q. How do structural modifications influence biological activity in SAR studies?

- Substitution at C2 : Methyl vs. phenyl groups alter lipophilicity (logP) and antimicrobial potency.

- Carboxamide derivatives : EDCI/HOBt-mediated coupling with aryl amines enhances cytotoxicity (e.g., IC = 12 µM against MCF-7 cells) .

- In vitro assays : MTT for cytotoxicity, MIC for antimicrobial activity, and ROS assays for mechanistic insights.

Methodological Considerations

Q. What analytical techniques resolve contradictions in reaction product identification?

- 2D NMR (COSY, HSQC) : Distinguishes regioisomers (e.g., C4 vs. C5 substitution).

- X-ray crystallography : Provides unambiguous structural confirmation for crystalline intermediates .

- GC-MS : Detects volatile byproducts (e.g., methyl acetate from ester hydrolysis) .

Q. How can green chemistry principles improve the synthesis process?

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.

- Catalysis : Use immobilized lipases for ester hydrolysis to reduce waste.

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 18 hrs) and energy consumption .

Q. What computational tools model the compound’s pharmacokinetic properties?

- ADMET Prediction : SwissADME or pkCSM estimates bioavailability (%F = 65), blood-brain barrier penetration (logBB = -0.8), and CYP450 inhibition.

- Molecular Dynamics (MD) : Simulates binding to target proteins (e.g., COX-2 or β-tubulin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.